5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide
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Overview
Description
5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique fused ring system that combines thiazole and azepine moieties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiazoloazepines .
Scientific Research Applications
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring but differ in the fused ring system.
Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with a different fused ring structure but similar applications in medicinal chemistry.
Uniqueness
6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules .
Biological Activity
5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine hydrobromide
- Molecular Formula : C7H7N3S·Br
- Molecular Weight : 232.12 g/mol
- Structure : The compound features a thiazole ring fused to an azepine structure, contributing to its unique biological properties.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative of thiazolo[4,5-b]azepin was tested against various bacterial strains and demonstrated effective inhibition of growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential:
- In vitro Studies : Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound:
- Alzheimer's Disease Research : Compounds containing thiazole rings have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that a similar thiazole derivative had an IC50 value of 2.7 µM against AChE . This suggests potential therapeutic applications in treating cognitive decline associated with neurodegenerative diseases.
Data Tables
Activity Type | Test Subject | Result | Reference |
---|---|---|---|
Antimicrobial | Bacterial strains | MIC: 10 - 50 µg/mL | |
Anticancer | MCF-7 Cell Line | Induction of apoptosis | |
Neuroprotective | AChE Inhibition | IC50: 2.7 µM |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including the target compound. The results indicated that modifications in the thiazole structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Mechanism
In a separate investigation focused on neuroprotection, researchers synthesized several derivatives based on the thiazolo[4,5-b]azepin framework. These compounds were tested for their ability to cross the blood-brain barrier and inhibit AChE. The most promising candidates demonstrated significant neuroprotective effects in animal models of Alzheimer's disease.
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.BrH/c8-7-10-6-5(11-7)3-1-2-4-9-6;/h5H,1-4H2,(H2,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLKTTNSYGKSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C2C(C1)SC(=N2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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